Cas no 13468-02-5 (N,N-Dimethyl-2-phenoxyethanamine)
N,N-Dimethyl-2-phenoxyethanamine Chemical and Physical Properties
Names and Identifiers
-
- N,N-Dimethyl-2-phenoxyethanamine
- Ethanamine,N,N-dimethyl-2-phenoxy-
- (2-Dimethylaminoethoxy)benzene
- alpha-Phenoxy-beta-dimethylaminoethane
- BRN 1866238
- Dimethyl(2-phenoxyethyl)amine
- Ethylamine, N,N-dimethyl-2-phenoxy-
- N,N-Dimethyl-2-phenoxyethylamine
- 2-(Dimethylamino)ethyl phenyl ether
- 2-(N,N-Dimethylamino)ethyl phenyl ether
- [2-(Dimethylamino)ethyl]phenyl ether
- Ethanamine, N,N-dimethyl-2-phenoxy-
- Ethylamine,
- RUHVDRGWCIAFLG-UHFFFAOYSA-N
- N,N-Dimethyl-2-phenoxyethanamine #
- 2-N,N-dimethyla
- CS-0151274
- SCHEMBL1405661
- .alpha.-Phenoxy-.beta.-dimethylaminoethane
- FT-0764199
- U3X5WZ87GP
- phenoxyethyl-N,N-dimethylamine
- 13468-02-5
- MFCD00040016
- AKOS002774312
- NS00024351
- UNII-U3X5WZ87GP
- EINECS 236-724-0
- N pound notN-Dimethyl-2-phenoxyethanamine
- AMY10580
- CHEMBL612020
- SY110877
- DTXSID50158863
- GS-3915
- N,N-Dimethyl-2-phenoxy ethanamine
- DB-032322
-
- MDL: MFCD00040016
- Inchi: 1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
- InChI Key: RUHVDRGWCIAFLG-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCN(C)C
- BRN: 1866238
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 12.5
Experimental Properties
- Density: 0.970
- Boiling Point: 232 ºC
- Flash Point: 67 ºC
- PSA: 12.47
N,N-Dimethyl-2-phenoxyethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO737-5g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 98% | 5g |
459.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO737-25g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 98% | 25g |
1833CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO737-1g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 98% | 1g |
108.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N839557-25g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 98% | 25g |
¥849.00 | 2022-09-01 | |
| Fluorochem | 092018-1g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 092018-5g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 95% | 5g |
£37.00 | 2022-03-01 | |
| Fluorochem | 092018-10g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 95% | 10g |
£67.00 | 2022-03-01 | |
| Fluorochem | 092018-25g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 95% | 25g |
£149.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N53520-1g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 1g |
¥76.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N53520-5g |
N,N-Dimethyl-2-phenoxyethanamine |
13468-02-5 | 5g |
¥306.0 | 2021-09-04 |
N,N-Dimethyl-2-phenoxyethanamine Suppliers
N,N-Dimethyl-2-phenoxyethanamine Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N,N-Dimethyl-2-phenoxyethanamine
Comprehensive Overview of N,N-Dimethyl-2-phenoxyethanamine (CAS No. 13468-02-5): Properties, Applications, and Industry Insights
N,N-Dimethyl-2-phenoxyethanamine (CAS No. 13468-02-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This tertiary amine derivative, characterized by a phenoxyethyl backbone and dimethylamino functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C10H15NO combines aromatic and aliphatic properties, enabling diverse reactivity patterns that interest researchers developing novel bioactive molecules.
Recent studies highlight the compound's potential in drug discovery applications, particularly as a building block for central nervous system (CNS) targeting molecules. The phenoxyethylamine moiety shares structural similarities with several neurotransmitter modulators, making CAS 13468-02-5 a valuable scaffold for medicinal chemistry projects. Pharmaceutical companies are exploring derivatives of this compound for their potential bioavailability enhancement properties, especially in compounds requiring blood-brain barrier penetration.
From a chemical perspective, N,N-Dimethyl-2-phenoxyethanamine demonstrates interesting physicochemical properties. With a molecular weight of 165.23 g/mol, this liquid compound (at room temperature) exhibits moderate polarity due to its ether linkage and tertiary amine group. These features contribute to its solubility profile, showing miscibility with common organic solvents while maintaining limited water solubility—a characteristic frequently optimized in prodrug design strategies. Analytical chemists utilize advanced techniques like HPLC-MS and NMR spectroscopy to characterize this compound and its derivatives.
The synthesis of CAS 13468-02-5 typically involves Williamson ether synthesis followed by amine alkylation, with manufacturers continuously optimizing routes for improved yield and purity. Current industry trends focus on green chemistry approaches, including catalyst recycling and solvent reduction systems. Quality control protocols emphasize impurity profiling, particularly for pharmaceutical-grade material, where even trace contaminants can impact downstream applications.
Material science applications are emerging for phenoxyethylamine derivatives, with researchers investigating their use as polymer modifiers and surface-active agents. The compound's amphiphilic nature makes it suitable for creating smart materials with stimuli-responsive properties. Some studies explore its incorporation into ionic liquids for specialized separation processes, capitalizing on the amine group's coordination capabilities.
Regulatory and safety aspects of N,N-Dimethyl-2-phenoxyethanamine follow standard chemical handling protocols. While not classified as hazardous under major regulatory frameworks, proper laboratory safety measures including ventilation and personal protective equipment are recommended during handling. The compound's environmental fate has become a research topic, with biodegradation studies showing promising results under aerobic conditions.
Market analysts note growing demand for high-purity CAS 13468-02-5, particularly from the contract research organization (CRO) sector. Custom synthesis services frequently include this compound in their catalogs, offering various packaging options from gram to kilogram quantities. The development of stable isotope-labeled versions has expanded its utility in metabolomics studies and pharmacokinetic research.
Future research directions for N,N-Dimethyl-2-phenoxyethanamine include exploration of its chiral derivatives for asymmetric synthesis applications and investigation of its metal complexation behavior for catalytic systems. The compound's role in combinatorial chemistry libraries continues to grow as researchers recognize its potential for generating structural diversity. With increasing interest in fragment-based drug discovery, this amine derivative serves as an important pharmacophore in many screening collections.
Technical literature reveals ongoing patent activity surrounding phenoxyethylamine-based compounds, particularly in therapeutic areas addressing neurological conditions. While CAS 13468-02-5 itself isn't typically the active component, its structural features frequently appear in patented lead optimization candidates. This underscores the compound's importance as a strategic intermediate in contemporary drug development pipelines.
For researchers working with N,N-Dimethyl-2-phenoxyethanamine, proper analytical method development remains crucial. The compound's UV absorption characteristics (with λmax around 270 nm) facilitate HPLC detection, while its mass spectral fragmentation pattern aids in structural elucidation studies. Advanced purification techniques including preparative chromatography and distillation ensure material meets the stringent requirements of cutting-edge research applications.
13468-02-5 (N,N-Dimethyl-2-phenoxyethanamine) Related Products
- 54063-24-0(Ethanamine,2-(3,5-diethoxyphenoxy)-N,N-diethyl-)
- 37421-04-8(N-Methyl-2-phenoxyethanamine)
- 91251-54-6(N-Ethyl-2-phenoxyethanamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)